![molecular formula C16H14ClFN2O2 B4965875 N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B4965875.png)
N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide
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Overview
Description
N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-substituted phenyl ring, a fluorobenzamide moiety, and an amide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methylaniline and 2-fluorobenzoyl chloride.
Amide Formation: The first step involves the formation of an amide bond between 3-chloro-4-methylaniline and 2-fluorobenzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Oxidation: The resulting intermediate is then subjected to oxidation to introduce the oxoethyl group. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the choice of solvents and reagents may be adjusted to ensure environmental and economic sustainability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl rings make the compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding amines or alcohols.
Oxidation Reactions: Oxidation of the compound can be performed using agents like hydrogen peroxide or m-chloroperbenzoic acid to introduce additional functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl rings, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. Studies have shown that derivatives of this compound exhibit antimicrobial, anti-inflammatory, and anticancer properties. Researchers are particularly interested in its ability to inhibit specific enzymes and pathways involved in disease progression.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in the formulation of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cellular signaling pathways involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares structural similarities but includes a thiazole ring, which may confer different biological activities.
2-amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide: Another related compound with a sulfamoyl group, known for its antibacterial properties.
Uniqueness
N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential biological activities. Its structure provides a versatile platform for the development of new therapeutic agents and chemical probes.
Properties
IUPAC Name |
N-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O2/c1-10-6-7-11(8-13(10)17)20-15(21)9-19-16(22)12-4-2-3-5-14(12)18/h2-8H,9H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFZERICKDKHMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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